molecular formula C15H13N3O B7500615 4-(benzimidazol-1-yl)-N-methylbenzamide

4-(benzimidazol-1-yl)-N-methylbenzamide

Cat. No. B7500615
M. Wt: 251.28 g/mol
InChI Key: OFXILDCKHPOGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzimidazol-1-yl)-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it an excellent candidate for use in the development of new drugs and other therapeutic agents. In

Mechanism of Action

The mechanism of action of 4-(benzimidazol-1-yl)-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in disease progression. This compound has been found to inhibit the activity of certain kinases and phosphatases, which play a crucial role in regulating cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzimidazol-1-yl)-N-methylbenzamide has a variety of biochemical and physiological effects. This compound has been found to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to have antioxidant properties, which could potentially protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(benzimidazol-1-yl)-N-methylbenzamide in lab experiments is its potent activity against various diseases. This compound has been found to exhibit activity against a wide range of targets, making it a versatile tool for studying disease mechanisms. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-(benzimidazol-1-yl)-N-methylbenzamide. One of the most promising areas of research is the development of new drugs that target specific diseases. Researchers are also studying the use of this compound in combination with other drugs to enhance its therapeutic potential. Additionally, there is ongoing research into the safety and toxicity of this compound, which could lead to its use in clinical trials in the future.
In conclusion, 4-(benzimidazol-1-yl)-N-methylbenzamide is a promising compound that has gained significant attention in scientific research. Its potent activity against various diseases, unique properties, and potential applications in drug discovery and development make it an excellent candidate for further study. By exploring its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can gain a better understanding of this compound's potential and limitations.

Synthesis Methods

The synthesis of 4-(benzimidazol-1-yl)-N-methylbenzamide involves a multi-step process that requires the use of specific reagents and conditions. One of the most commonly used methods for synthesizing this compound involves the reaction of 4-nitrobenzaldehyde with o-phenylenediamine in the presence of a reducing agent such as iron powder. The resulting product is then further reacted with methylamine to yield 4-(benzimidazol-1-yl)-N-methylbenzamide.

Scientific Research Applications

The most significant application of 4-(benzimidazol-1-yl)-N-methylbenzamide is in the field of drug discovery and development. This compound has been found to exhibit potent activity against various diseases such as cancer, diabetes, and inflammation. Researchers have been studying the use of this compound in the development of new drugs that could potentially treat these diseases more effectively than existing therapies.

properties

IUPAC Name

4-(benzimidazol-1-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-16-15(19)11-6-8-12(9-7-11)18-10-17-13-4-2-3-5-14(13)18/h2-10H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXILDCKHPOGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzimidazol-1-yl)-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.